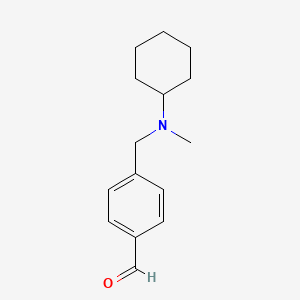
4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is an organic compound with the molecular formula C14H19NO It is characterized by a benzaldehyde group substituted with a cyclohexyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with cyclohexylmethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
Benzaldehyde+Cyclohexylmethylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 4-((Cyclohexyl(methyl)amino)methyl)benzoic acid.
Reduction: 4-((Cyclohexyl(methyl)amino)methyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes. The cyclohexyl(methyl)amino group can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Benzaldehyde: Lacks the cyclohexyl(methyl)amino group, making it less complex.
Cyclohexylmethylamine: Lacks the benzaldehyde moiety, limiting its reactivity.
4-((Cyclohexylamino)methyl)benzaldehyde: Similar structure but without the methyl group on the amino nitrogen.
Uniqueness: 4-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is unique due to the presence of both the cyclohexyl(methyl)amino group and the benzaldehyde moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[cyclohexyl(methyl)amino]methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(15-5-3-2-4-6-15)11-13-7-9-14(12-17)10-8-13/h7-10,12,15H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQBCAVQYJHFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
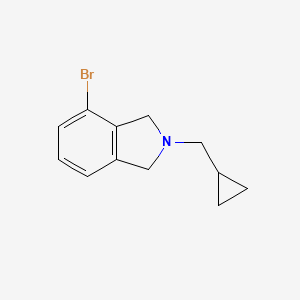
![6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B7964701.png)
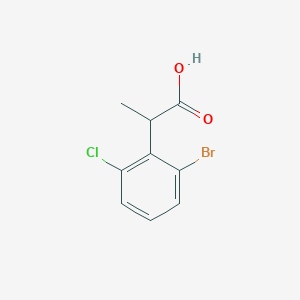
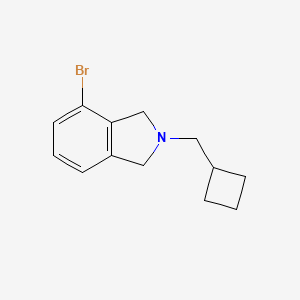
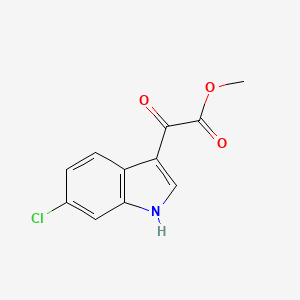
![3-(Oxan-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B7964724.png)
![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B7964726.png)
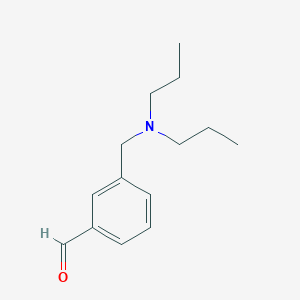
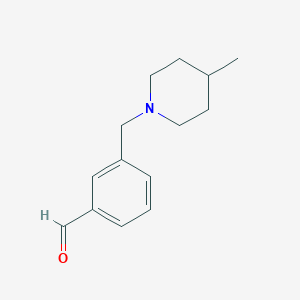
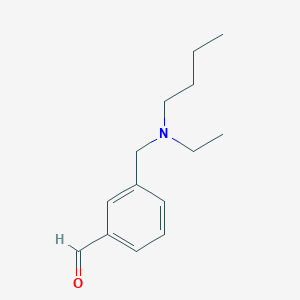

![4-[(4-Ethylpiperazino)methyl]benzaldehyde](/img/structure/B7964772.png)


